molecular formula C7H7HgO3 B088320 (2-Carboxyphenyl)hydroxymercury CAS No. 14066-61-6

(2-Carboxyphenyl)hydroxymercury

Cat. No. B088320
CAS RN: 14066-61-6
M. Wt: 339.72 g/mol
InChI Key: WWEUCOQWYWHEGS-UHFFFAOYSA-N
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Description

“(2-Carboxyphenyl)hydroxymercury” is a compound with the molecular formula C7H7HgO3 . It is not intended for human or veterinary use and is used for research purposes only.


Molecular Structure Analysis

The molecular structure of “(2-Carboxyphenyl)hydroxymercury” consists of 7 carbon atoms, 7 hydrogen atoms, 1 mercury atom, and 3 oxygen atoms . The average mass is 338.711 Da and the monoisotopic mass is 340.002289 Da .

Scientific Research Applications

  • (2-Carboxyphenyl)hydroxymercury is involved in the synthesis of highly crystalline polyesters. It has been used in the synthesis of copolyesters with 4-hydroxybenzoic acid, resulting in materials with high crystallinity, infusibility, and insolubility (Kricheldorf & Thomsen, 1993).

  • This compound plays a role in the intramolecular catalysis of sulfate diester hydrolysis. The neighboring carboxylate group in aryl 2-carboxyphenyl (salicyl) sulfates, such as (2-Carboxyphenyl)hydroxymercury, efficiently catalyzes the hydrolysis process (Drummond & Kirby, 1986).

  • It is significant in the production of poly(ester imides) derived from 4-hydroxyphthalic acid. These compounds form whisker-like crystals under specific conditions, with applications in materials science (Kricheldorf, Schwarz, Adebahr, & Wilson, 1993).

  • (2-Carboxyphenyl)hydroxymercury has applications in tissue engineering. It is involved in the polymeric grafting of acrylic acid onto poly(3-hydroxybutyrate-co-3-hydroxyvalerate) for surface functionalization, important for biomolecule attachment in tissue engineering applications (Grøndahl, Chandler-Temple, & Trau, 2005).

  • It is a key player in the intramolecular catalysis of ester hydrolysis. The hydrolysis of the anion of 2-carboxyphenyl 4-hydroxybutyrate, a related compound, is significantly faster due to the catalytic action of the carboxylate and hydroxy-groups (Kirby & Lloyd, 1974).

properties

IUPAC Name

(2-carboxyphenyl)mercury;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5O2.Hg.H2O/c8-7(9)6-4-2-1-3-5-6;;/h1-4H,(H,8,9);;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWEUCOQWYWHEGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)[Hg].O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7HgO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20904571
Record name (2-Carboxyphenyl)hydroxymercury
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20904571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Carboxyphenyl)hydroxymercury

CAS RN

14066-61-6
Record name Mercury, (o-carboxyphenyl)hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014066616
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-Carboxyphenyl)hydroxymercury
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20904571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-carboxyphenyl)hydroxymercury
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.457
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AL Purnell, KJ Doolan - Fuel, 1983 - Elsevier
A procedure for the determination of sulphide, sulphate and pyritic sulphur in coals has been developed based upon the sequential liberation of each sulphur form as hydrogen sulphide…
Number of citations: 10 www.sciencedirect.com

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